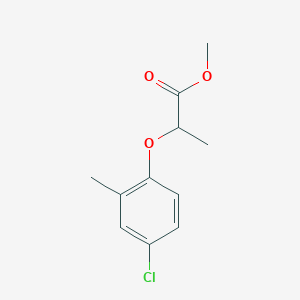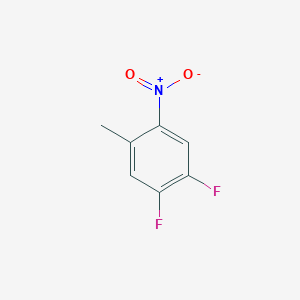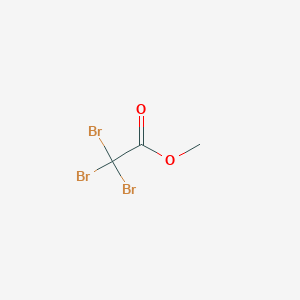
Methyl tribromoacetate
Vue d'ensemble
Description
Methyl tribromoacetate is a chemical compound with the molecular formula C3H3Br3O2 . It has an average mass of 310.767 Da and a monoisotopic mass of 307.768280 Da .
Molecular Structure Analysis
The molecular structure of Methyl tribromoacetate consists of three bromine atoms, three carbon atoms, two oxygen atoms, and three hydrogen atoms . The structure can be represented by the SMILES stringCOC(=O)C(Br)(Br)Br . Physical And Chemical Properties Analysis
Methyl tribromoacetate has a density of 2.33 g/mL at 25 °C, a boiling point of 103 °C/15 mmHg, and a refractive index (n20/D) of 1.558 . It also has a molar volume of 121.1±3.0 cm^3, a molar refractivity of 40.9±0.3 cm^3, and a polar surface area of 26 Å^2 .Applications De Recherche Scientifique
Biodiesel Production and Optimization
Methyl tribromoacetate has been used in the synthesis and optimization of biodiesel production. Supercritical methyl acetate (SCMA) technology, a non-catalytic process, uses methyl acetate instead of alcohol for the transesterification of triglycerides, producing fatty acid methyl esters (FAME) and triacetin, a valuable biodiesel additive. This method yields biodiesel with superior properties compared to those produced through conventional catalytic reactions. Notably, the optimization of parameters such as reaction temperature, methyl acetate to oil molar ratio, and reaction time is crucial for maximizing biodiesel yield. The optimum conditions for this process have been identified, ensuring high biodiesel yield with improved quality (Tan, Lee, & Mohamed, 2010; Patil, Reddy, Muppaneni, & Deng, 2017; Usai, Gualdi, Solinas, & Battistel, 2010).
Analytical Method Development
Methyl tribromoacetate plays a role in developing analytical methods for monitoring disinfection by-products in water, specifically haloacetic acids. A new method involving solid phase extraction, methylation derivatization, and GC-MS has been developed for determining halogenated acetic acids in drinking water. This method, characterized by its simplicity, short run time, and low detection limits, has significantly improved the analysis of various haloacetic acids, especially the brominated ones, offering a reliable and accurate means to monitor these substances at extremely low levels (Sadia & Pauzi, 2009).
Advanced Oxidation Process
Methyl tribromoacetate is also relevant in the context of advanced oxidation processes for water treatment. UV/H2O2 has been used for the simultaneous degradation of various disinfection by-products, including tribromoacetic acid. The process effectively degrades brominated disinfection by-products and odorants, offering a potential solution for improving water quality. Brominated compounds in this context are degraded primarily through direct photolysis and cleavage of the C-Br bond, illustrating the complex interactions involved in these advanced treatment technologies (Jo, Dietrich, & Tanko, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2,2,2-tribromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O2/c1-8-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSHLKOWBDOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334394 | |
| Record name | Methyl tribromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl tribromoacetate | |
CAS RN |
3222-05-7 | |
| Record name | Methyl tribromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2,2-tribromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



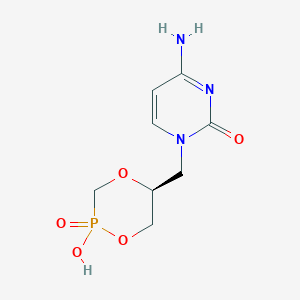
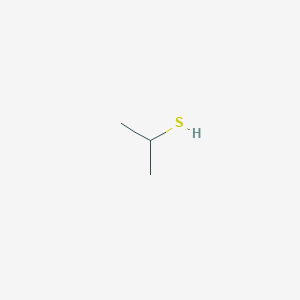
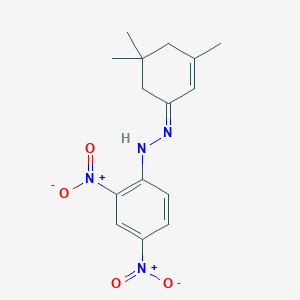
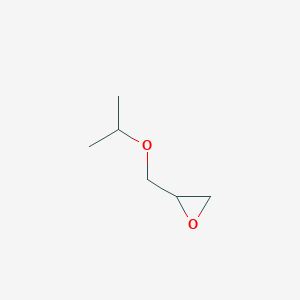
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
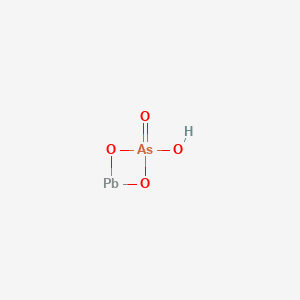
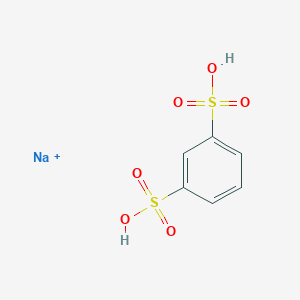
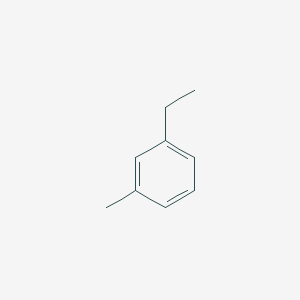
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
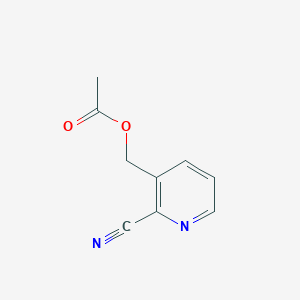
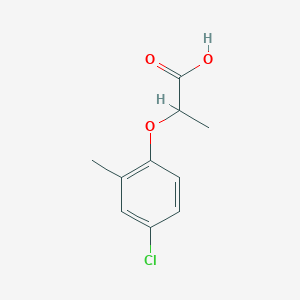
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
